N-(3-bromophenyl)-2,4,6-trimethylbenzenesulfonamide
Description
N-(3-Bromophenyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,4,6-trimethylbenzenesulfonyl group attached to a 3-bromophenylamine moiety. The bromine substituent at the phenyl group likely enhances its electron-withdrawing properties, influencing reactivity and binding affinity compared to other substituents.
Properties
IUPAC Name |
N-(3-bromophenyl)-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2S/c1-10-7-11(2)15(12(3)8-10)20(18,19)17-14-6-4-5-13(16)9-14/h4-9,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUGAIHLCVBZPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=CC=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 3-bromoaniline with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:
- Dissolve 3-bromoaniline in a suitable solvent such as dichloromethane.
- Add 2,4,6-trimethylbenzenesulfonyl chloride to the solution.
- Add a base (e.g., pyridine) to the reaction mixture.
- Stir the reaction mixture at room temperature or under reflux conditions until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the 3-bromophenyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic aromatic substitution: The aromatic rings in the compound can undergo reactions such as nitration, sulfonation, and halogenation.
Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic aromatic substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used. The reactions are usually conducted under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) can be employed.
Major Products Formed
Nucleophilic substitution: The major products are the substituted derivatives of the original compound, where the bromine atom is replaced by the nucleophile.
Electrophilic aromatic substitution: The products are the substituted aromatic compounds with functional groups such as nitro, sulfonyl, or halogen.
Reduction: The major product is the corresponding amine derivative of the original sulfonamide.
Scientific Research Applications
N-(3-bromophenyl)-2,4,6-trimethylbenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of novel antimicrobial agents. Sulfonamides are known for their antibacterial properties, and modifications to the structure can enhance their efficacy and spectrum of activity.
Biological Studies: The compound can be used in studies to investigate the interactions between sulfonamides and biological targets such as enzymes and receptors.
Chemical Biology: It can serve as a probe to study the mechanisms of action of sulfonamide-based drugs and their effects on cellular processes.
Material Science: The compound can be used in the synthesis of functional materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2,4,6-trimethylbenzenesulfonamide is primarily based on its ability to inhibit the activity of certain enzymes. Sulfonamides are known to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is involved in the biosynthesis of folic acid in bacteria. By inhibiting DHPS, sulfonamides prevent the formation of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of sulfonamides.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key differences in substituents, molecular weights, and applications among related sulfonamides:
Key Observations :
- Biological Activity: The 8HQTBS derivative demonstrates notable antimicrobial and DNA-binding properties due to its quinoline moiety, a feature absent in the bromophenyl analog .
- Structural Isomerism : The 3-methyl positional isomer () lacks the steric hindrance of 2,4,6-trimethyl groups, possibly improving solubility but reducing binding specificity.
Biological Activity
N-(3-bromophenyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being studied for various applications, including antimicrobial properties and enzyme inhibition.
Chemical Structure and Properties
The chemical formula of this compound is C15H16BrN and it features a bromophenyl group attached to a trimethyl-substituted benzenesulfonamide moiety. The presence of the bromine atom may influence the compound's reactivity and biological interactions.
Antimicrobial Properties
Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity. Studies have shown that derivatives of sulfonamides can inhibit the growth of various bacterial strains. For instance, related compounds have demonstrated minimal inhibitory concentrations (MIC) ranging from 7.81 to 15.62 µg/mL against Gram-positive bacteria .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antimicrobial |
| Derivative 24 (related compound) | 7.81 - 15.62 | Antibacterial |
Enzyme Inhibition
The mechanism of action for this compound likely involves its interaction with specific enzymes. Sulfonamides are known to inhibit dihydropteroate synthase, an essential enzyme in bacterial folate synthesis. This inhibition can lead to bacteriostatic effects, making these compounds valuable in treating infections.
The sulfonamide group in this compound can form hydrogen bonds with biological macromolecules. This interaction may affect enzyme activity or disrupt cellular processes. The compound's ability to increase calcium influx in cells has been linked to its potential apoptotic effects .
Case Studies
- Antibacterial Activity Study : A study involving various sulfonamide derivatives highlighted the effectiveness of such compounds against resistant bacterial strains. The findings suggest that modifications in the sulfonamide structure significantly impact their inhibitory potency against specific pathogens.
- Calcium Influx and Apoptosis : Research on related compounds has shown that they can induce apoptosis in cancer cell lines through increased calcium concentrations in the cytoplasm. This suggests a potential therapeutic application in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
